Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate
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Overview
Description
Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate is a chemical compound known for its complex structure and significant applications in scientific research and industry. This compound is often encountered in its salt form and is used in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate involves multiple steps, starting with the formation of the core dibenzo[c,f][1,2]thiazepin structure. This is typically achieved through a series of reactions including nitration, reduction, and cyclization[_{{{CITATION{{{_2{7,7'- [ (3-Chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo [c,f] 1,2 ...
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves careful monitoring of reaction conditions such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{7,7'- [ (3-Chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo [c,f] 1,2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it is used to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industry: In industry, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its therapeutic effects.
Comparison with Similar Compounds
Tianeptine
Other heptanoate derivatives
Uniqueness: Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate is unique in its structure and the specific way it interacts with biological targets, making it distinct from other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
sodium;7-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)amino]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S.Na/c1-23-18-12-7-5-10-16(18)21(22-15-9-3-2-4-14-20(24)25)17-11-6-8-13-19(17)28(23,26)27;/h5-8,10-13,21-22H,2-4,9,14-15H2,1H3,(H,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHQFRTPADQIP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)NCCCCCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N2NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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